Cas no 64328-63-8 (4-(Hexyloxy)benzohydrazide)

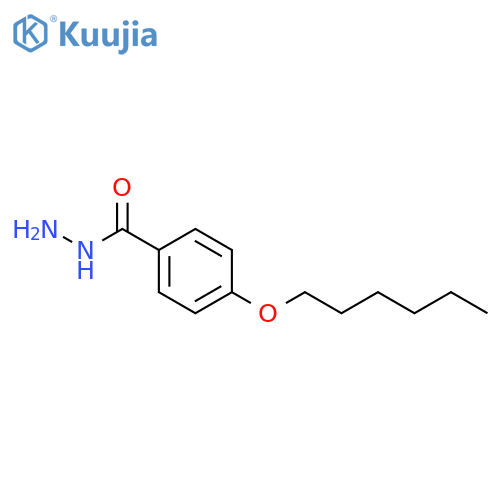

4-(Hexyloxy)benzohydrazide structure

商品名:4-(Hexyloxy)benzohydrazide

4-(Hexyloxy)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4-(hexyloxy)-, hydrazide

- 4-(Hexyloxy)benzohydrazide

- 4-HEXYLOXY-BENZOIC ACID HYDRAZIDE

- 4-hexyloxybenzenecarbohydrazide

- 4-hexyloxybenzoylhydrazine

- 4-n-Hexyloxy-benzoesaeurehydrazid

- AC1LUBAL

- AC1Q2WGF

- SureCN3952381

- N-(4-n-hexyloxybenzoyl)hydrazine

- VS-07456

- DTXSID70364641

- BBL023576

- MFCD00564782

- EN300-04351

- DB-112896

- STL355984

- CS-0297580

- G35605

- AKOS000319454

- 4-hexoxybenzohydrazide

- ZKSQOKZGDNEDJQ-UHFFFAOYSA-N

- SCHEMBL3952381

- Z56862707

- 4-n-Hexyloxybenzoylhydrazine

- 64328-63-8

-

- MDL: MFCD00564782

- インチ: InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16)

- InChIKey: ZKSQOKZGDNEDJQ-UHFFFAOYSA-N

- ほほえんだ: CCCCCCOC1=CC=C(C=C1)C(=O)NN

計算された属性

- せいみつぶんしりょう: 236.1526

- どういたいしつりょう: 236.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 64.35

4-(Hexyloxy)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B444500-50mg |

4-(Hexyloxy)benzohydrazide |

64328-63-8 | 50mg |

$ 115.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368250-2.5g |

4-(Hexyloxy)benzohydrazide |

64328-63-8 | 97% | 2.5g |

¥12670.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368250-10g |

4-(Hexyloxy)benzohydrazide |

64328-63-8 | 97% | 10g |

¥23776.00 | 2024-05-05 | |

| Enamine | EN300-04351-10.0g |

4-(hexyloxy)benzohydrazide |

64328-63-8 | 95.0% | 10.0g |

$1101.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024019-500mg |

4-(Hexyloxy)benzohydrazide |

64328-63-8 | 500mg |

1901.0CNY | 2021-07-10 | ||

| Enamine | EN300-04351-0.25g |

4-(hexyloxy)benzohydrazide |

64328-63-8 | 95.0% | 0.25g |

$92.0 | 2025-03-21 | |

| Enamine | EN300-04351-0.5g |

4-(hexyloxy)benzohydrazide |

64328-63-8 | 95.0% | 0.5g |

$175.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024019-500mg |

4-(Hexyloxy)benzohydrazide |

64328-63-8 | 500mg |

1901CNY | 2021-05-07 | ||

| Enamine | EN300-04351-1g |

4-(hexyloxy)benzohydrazide |

64328-63-8 | 95% | 1g |

$256.0 | 2023-10-28 | |

| 1PlusChem | 1P00EXGE-1g |

4-HEXYLOXY-BENZOIC ACID HYDRAZIDE |

64328-63-8 | 95% | 1g |

$320.00 | 2025-02-27 |

4-(Hexyloxy)benzohydrazide 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

64328-63-8 (4-(Hexyloxy)benzohydrazide) 関連製品

- 58586-81-5(4-Ethoxybenzhydrazide)

- 350997-57-8(3-Butoxybenzohydrazide)

- 91430-26-1(4-isobutoxybenzohydrazide)

- 90873-17-9(4-Isopropoxybenzohydrazide)

- 64328-61-6(4-Butoxybenzohydrazide)

- 64328-60-5(4-propoxybenzohydrazide)

- 3064-33-3(4-(Decyloxy)benzohydrazide)

- 438213-35-5(4-(cyclopentyloxy)benzohydrazide)

- 27830-16-6(3-Ethoxybenzhydrazide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64328-63-8)4-(Hexyloxy)benzohydrazide

清らかである:99%/99%

はかる:1g/5g

価格 ($):190/570